molecular formula C6H14N2O3 B13951034 (2S)-2-amino-6-aminooxyhexanoic acid CAS No. 335341-56-5

(2S)-2-amino-6-aminooxyhexanoic acid

Katalognummer: B13951034
CAS-Nummer: 335341-56-5
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: VRBDIZVKVNGGNE-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-6-aminooxyhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an aminooxy group, and a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-aminooxyhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Introduction of the Aminooxy Group: The aminooxy group is introduced through a nucleophilic substitution reaction, where a hydroxylamine derivative reacts with the precursor.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-6-aminooxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oximes or nitriles.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-6-aminooxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-6-aminooxyhexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can modify proteins through the formation of oxime linkages, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-6-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of an aminooxy group.

    (2S)-2-amino-6-mercaptohexanoic acid: Contains a thiol group instead of an aminooxy group.

Uniqueness

(2S)-2-amino-6-aminooxyhexanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

335341-56-5

Molekularformel

C6H14N2O3

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2S)-2-amino-6-aminooxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-5(6(9)10)3-1-2-4-11-8/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI-Schlüssel

VRBDIZVKVNGGNE-YFKPBYRVSA-N

Isomerische SMILES

C(CCON)C[C@@H](C(=O)O)N

Kanonische SMILES

C(CCON)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.